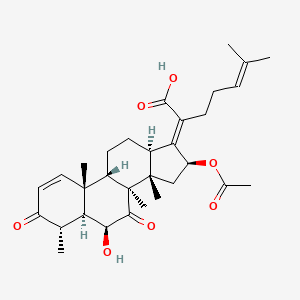

Helvolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Helvolinic acid is a bioactive compound isolated from endophytic fungi, particularly from the species Sarocladium oryzae. This compound has garnered significant attention due to its potent antibacterial properties, especially against Staphylococcus aureus . This compound is part of a larger group of natural products known for their diverse structural groups and bioactivities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Helvolinic acid is typically isolated from natural sources rather than synthesized chemically. The primary source is the endophytic fungus Sarocladium oryzae, which is found in the leaves of Dongxiang wild rice (Oryza rufipogon Griff.) . The isolation process involves culturing the fungus, followed by extraction and purification using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Advances in biotechnology and fermentation processes may pave the way for more efficient production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions: Helvolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as sarocladilactone A, sarocladilactone B, and sarocladic acid A . These derivatives exhibit potent antibacterial activities and are of significant interest in medicinal chemistry.

Applications De Recherche Scientifique

Helvolinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique structural properties and its potential as a precursor for synthesizing new bioactive compounds.

Biology: Biologically, this compound is of interest due to its role in the interaction between endophytic fungi and their host plants. It is also studied for its potential use in agricultural biotechnology to enhance plant resistance to pathogens.

Medicine: Medically, this compound is being explored for its antibacterial properties. Its ability to inhibit Staphylococcus aureus makes it a promising candidate for developing new antibiotics .

Industry: In the industrial sector, this compound and its derivatives are being investigated for their potential use in developing new antimicrobial agents for various applications, including food preservation and healthcare products.

Mécanisme D'action

The mechanism of action of helvolinic acid involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific molecular pathways in bacteria, making it effective against a range of bacterial pathogens.

Comparaison Avec Des Composés Similaires

Helvolinic acid is part of a group of compounds known as helvolic acid derivatives. Similar compounds include:

- Helvolic acid

- 6-desacetoxy-helvolic acid

- 1,2-dihydrohelvolic acid

Comparison: this compound is unique due to its specific structural features and its potent antibacterial activity. While other helvolic acid derivatives also exhibit antibacterial properties, this compound stands out for its strong inhibitory effect against Staphylococcus aureus .

Propriétés

Formule moléculaire |

C31H42O7 |

|---|---|

Poids moléculaire |

526.7 g/mol |

Nom IUPAC |

(2E)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25-26,34H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,26+,29-,30+,31-/m1/s1 |

Clé InChI |

ZGQQEJUGWPCCHA-IDDAUYTMSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)C)O |

SMILES canonique |

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)

![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)

![tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14078034.png)

![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)

![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)